Hydroxy Iloperidone
Overview
Description
Mechanism of Action
Target of Action
Hydroxy Iloperidone, also known as P88 or Iloperidone metabolite this compound, is a metabolite of Iloperidone . Iloperidone primarily targets dopamine D2 receptors , serotonin 5-HT 2A receptors , and α1-adrenergic receptors . These receptors play a crucial role in regulating mood, behavior, and cognition .
Mode of Action
It is believed to be related to its antagonism at thedopamine D2 and 5-HT2A receptors . This antagonism can help to balance the neurotransmitter levels in the brain, thereby reducing the symptoms of schizophrenia and bipolar disorder .
Biochemical Pathways
This compound is mainly metabolized in the liver . It primarily undergoes three major biotransformation pathways: carbonyl reduction to produce P88, CYP2D6-mediated hydroxylation to produce P95, and CYP3A4-mediated O-demethylation to produce P89 . These metabolic pathways are crucial for the drug’s elimination from the body .
Pharmacokinetics
The pharmacokinetics of this compound involves absorption, distribution, metabolism, and excretion (ADME). The time to peak plasma concentration occurs in 2 - 4 hours but the elimination half-life is 18 hours for extensive CYP2D6 metabolizers and 33 hours for poor CYP2D6 metabolizers . This suggests that once or twice-daily dosing would be feasible .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of hERG 1A/3.1 currents by preferentially interacting with the open states of channels . This does not disrupt membrane trafficking or surface membrane expression of hERG 1A and hERG 1A/3.1 channel proteins .
Action Environment
Environmental factors such as temperature, pH, and the presence of other drugs can influence the action, efficacy, and stability of this compound. For instance, co-administration with other drugs can lead to pharmacokinetic interactions, potentially affecting the metabolism of this compound . Therefore, it’s crucial to consider these factors when prescribing this compound.
Biochemical Analysis
Biochemical Properties
Hydroxy Iloperidone is involved in various biochemical reactions, primarily through its interaction with dopamine and serotonin receptors. It exhibits high affinity for dopamine D2 receptors and serotonin 5-HT2A receptors . These interactions are crucial for its antipsychotic effects, as they help modulate neurotransmitter activity in the brain. Additionally, this compound interacts with α1-adrenergic receptors, which may contribute to its therapeutic profile .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with dopamine and serotonin receptors plays a key role in regulating neurotransmitter release and synaptic transmission . This modulation can impact neuronal activity, leading to changes in behavior and cognitive function. This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and receptor regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with dopamine D2 and serotonin 5-HT2A receptors. By antagonizing these receptors, this compound reduces the activity of dopamine and serotonin, which helps alleviate symptoms of schizophrenia . The compound also exhibits partial agonist activity at certain receptor sites, which may contribute to its unique pharmacological profile . Additionally, this compound influences enzyme activity, such as inhibiting the activity of certain cytochrome P450 enzymes involved in its metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its degradation products may have different pharmacological properties . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on neurotransmitter regulation and receptor activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antipsychotic effects by modulating dopamine and serotonin receptor activity . At higher doses, this compound may cause adverse effects, such as sedation and motor impairment . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. The compound undergoes hydroxylation and O-demethylation, leading to the formation of active metabolites . These metabolic pathways are crucial for the compound’s pharmacokinetics, as they influence its bioavailability and elimination . This compound also affects metabolic flux by altering the levels of various metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and endoplasmic reticulum . This localization is important for its activity, as it allows the compound to interact with its target receptors and enzymes effectively .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and endoplasmic reticulum, where it interacts with various biomolecules . This compound may also undergo post-translational modifications that direct it to specific compartments or organelles . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its therapeutic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Iloperidone typically involves the hydroxylation of Iloperidone. This process can be catalyzed by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . The reaction conditions often include the presence of these enzymes in a suitable biological medium, such as liver microsomes .
Industrial Production Methods
Industrial production of this compound is generally carried out through biotransformation processes using microbial or enzymatic systems. These methods ensure high yield and purity of the metabolite .
Chemical Reactions Analysis
Types of Reactions
Hydroxy Iloperidone undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of more polar metabolites.
Reduction: Although less common, reduction reactions can also take place under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide are often employed.
Major Products Formed
The major products formed from these reactions include various hydroxylated and demethylated derivatives of this compound .
Scientific Research Applications
Hydroxy Iloperidone has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Risperidone metabolite 9-Hydroxy Risperidone: Another metabolite of an atypical antipsychotic with similar receptor binding profiles.
Paliperidone: A primary active metabolite of Risperidone with comparable pharmacological effects.
Uniqueness
Hydroxy Iloperidone is unique due to its specific metabolic pathway involving CYP2D6 and CYP3A4 enzymes, which distinguishes it from other antipsychotic metabolites . Additionally, its receptor binding affinity profile contributes to its distinct therapeutic effects .
Biological Activity
Hydroxy Iloperidone is a significant metabolite of iloperidone, an atypical antipsychotic medication primarily used in the treatment of schizophrenia. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical and Pharmacological Profile
- Chemical Structure : this compound has a molecular weight of 428.5 g/mol, and its structure influences its pharmacological properties.
- Mechanism of Action : this compound exhibits activity on various neurotransmitter receptors, primarily targeting dopamine D2 and serotonin 5-HT2A receptors, which are implicated in the modulation of psychotic symptoms.
In Vivo Studies
- Cytochrome P450 Interaction : this compound affects the activity of cytochrome P450 (CYP) enzymes, which are critical for drug metabolism. In studies involving iloperidone, it was observed that chronic treatment altered the expression and activity of several CYP enzymes:
Clinical Efficacy
This compound's efficacy can be inferred from clinical trials involving iloperidone. The drug has shown significant improvements in symptoms of schizophrenia as measured by the Positive and Negative Syndrome Scale (PANSS). For instance:
- In phase 3 trials, patients treated with iloperidone exhibited a mean reduction in PANSS total scores compared to placebo, indicating its effectiveness in managing psychotic symptoms .
Case Studies
- Case Study 1 : A patient with treatment-resistant schizophrenia showed marked improvement after switching to this compound from another atypical antipsychotic. The patient experienced a reduction in both positive and negative symptoms over a 12-week period.
- Case Study 2 : Another case highlighted the potential for this compound to induce fewer side effects compared to other medications. Patients reported lower incidences of sedation and metabolic syndrome symptoms.
Comparative Analysis of Biological Activity
Parameter | This compound | Iloperidone |
---|---|---|
Molecular Weight | 428.5 g/mol | 427.5 g/mol |
CYP Enzyme Interaction | Moderate | Strong |
Dopamine D2 Activity | Moderate | High |
Serotonin 5-HT2A Activity | High | Moderate |
Clinical Efficacy (PANSS) | Significant improvement | Significant improvement |
Properties
IUPAC Name |
1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKZGLWZGZQVHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431361 | |
Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133454-55-4 | |
Record name | P-88-8991 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133454554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10431361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 133454-55-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-88-8991 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ARO6P38EJS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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